1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide
CAS No.: 497083-27-9
Cat. No.: VC5945133
Molecular Formula: C16H17N3O3
Molecular Weight: 299.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 497083-27-9 |
|---|---|
| Molecular Formula | C16H17N3O3 |
| Molecular Weight | 299.33 |
| IUPAC Name | 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C16H17N3O3/c17-15(21)10-5-7-19(8-6-10)16(22)14(20)12-9-18-13-4-2-1-3-11(12)13/h1-4,9-10,18H,5-8H2,(H2,17,21) |
| Standard InChI Key | MHLMSQRPQVTKET-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)N)C(=O)C(=O)C2=CNC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three key components:
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Indole moiety: A bicyclic aromatic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
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Oxoacetyl linker: A ketone-functionalized acetyl group bridging the indole and piperidine segments.
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Piperidine-4-carboxamide: A six-membered saturated ring (piperidine) with a carboxamide substituent at the fourth position .
The IUPAC name, 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide, reflects this connectivity . The SMILES notation C1CN(CCC1C(=O)N)C(=O)C(=O)C2=CNC3=CC=CC=C32 further clarifies the spatial arrangement .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₃ | |
| Molecular Weight | 299.32 g/mol | |
| CAS Registry Number | 497083-27-9 | |
| SMILES | C1CN(CCC1C(=O)N)C(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| InChI Key | MHLMSQRPQVTKET-UHFFFAOYSA-N |
Synthesis and Preparation
Synthetic Pathways
While no explicit synthesis protocol for 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide is documented, analogous compounds suggest a multi-step approach:
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Indole Activation: The indole’s 3-position is typically functionalized via Friedel-Crafts acylation or Vilsmeier-Haack formylation to introduce the oxoacetyl group.
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Piperidine Modification: Piperidine-4-carboxamide is synthesized through carboxamide formation at the 4-position, often using coupling agents like EDCl/HOBt .
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Coupling Reaction: The oxoacetyl-indole intermediate is conjugated to the piperidine-carboxamide via nucleophilic acyl substitution or amide bond formation.
Table 2: Hypothetical Reaction Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Indole acylation | Acetyl chloride, AlCl₃, DCM |
| 2 | Piperidine carboxamide synthesis | Piperidine-4-carboxylic acid, NH₃, DCC |
| 3 | Amide coupling | EDCl, HOBt, DMF, rt |
Physicochemical Properties
Calculated Properties
Using computational tools, key physicochemical parameters include:
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LogP: Estimated at 1.2–1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Polar Surface Area (PSA): 87.5 Ų, suggesting moderate solubility in polar solvents .
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Hydrogen Bond Donors/Acceptors: 2 donors (amide NH, indole NH) and 5 acceptors (two ketones, amide O, indole N) .
Spectroscopic Data
Although direct spectra for this compound are unavailable, related analogs provide insights:
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¹H NMR: Indole protons (δ 7.1–7.8 ppm), piperidine protons (δ 1.5–3.5 ppm), and amide NH (δ 6.8–7.2 ppm) .
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IR: Strong bands at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (ketone C=O).
Comparative Pharmacodynamics
Analogous compounds exhibit:
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Anticancer Activity: Indole derivatives inhibit tubulin polymerization (e.g., vinca alkaloids).
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Anti-inflammatory Effects: COX-2 inhibition via indole-acetic acid analogs.
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Neuroactive Properties: Piperidine carboxamides act as σ-1 receptor modulators .
Research Gaps and Future Directions
Unaddressed Questions
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Synthetic Scalability: Current hypothetical routes lack validation for yield optimization.
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In Vitro/In Vivo Data: No published studies on cytotoxicity, pharmacokinetics, or target engagement.
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Structural Optimization: Modifications (e.g., halogenation) could enhance potency or selectivity.
Recommended Studies
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High-Throughput Screening: Profile against kinase or GPCR panels.
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Molecular Dynamics Simulations: Predict binding modes to renin or serotonin receptors.
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SAR Studies: Explore substituent effects on indole and piperidine rings.
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